Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a thieno[2,3-c]pyridine core, which is a fused heterocyclic structure containing sulfur and nitrogen atoms, and is modified with isopropyl and benzamido groups.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Reaction Steps: The compound is synthesized through a multi-step reaction process involving the following steps:
Activation of the carboxylate group: The carboxylate group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Amide Formation: The activated acid chloride is then reacted with 4-methylbenzamide under controlled conditions to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods:
Batch Production: The synthesis is carried out in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.
Scale-Up: Industrial-scale production involves scaling up the reaction conditions, optimizing reagent quantities, and ensuring efficient heat and mass transfer to maintain reaction efficiency.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or electrophiles like alkyl halides are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen atoms.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular processes. Its structural complexity makes it a valuable tool for understanding biological mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a key component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tolvaptan: A related compound used in medical applications, particularly in the treatment of hyponatremia.
Thienopyridine derivatives: Other compounds with similar thieno[2,3-c]pyridine cores used in various chemical and biological applications.
Uniqueness: Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride stands out due to its specific structural modifications, which confer unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
methyl 2-[(4-methylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-12(2)22-10-9-15-16(11-22)26-19(17(15)20(24)25-4)21-18(23)14-7-5-13(3)6-8-14;/h5-8,12H,9-11H2,1-4H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYSMDZAVCAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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